N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide
Description
N-(3-Methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a heterocyclic compound featuring a triazolo-pyridine core linked to a 3-methylphenyl acetamide group via a sulfanyl bridge. This structure is characteristic of bioactive molecules targeting enzymes or receptors, particularly in antimicrobial, anticancer, or kinase-inhibitory applications .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-5-4-6-12(9-11)16-14(20)10-21-15-18-17-13-7-2-3-8-19(13)15/h2-9H,10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUBOANPGOEDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, a study synthesized a series of triazolo-pyridine sulfonamides and evaluated their antifungal activity against various Candida species. Some derivatives demonstrated greater efficacy than standard antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .
Antimalarial Properties
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was designed and evaluated for antimalarial activity against Plasmodium falciparum. Compounds were screened using molecular docking techniques targeting falcipain-2, an enzyme critical for the malaria parasite's lifecycle. Selected hits showed promising in vitro activity with IC50 values as low as 2.24 µM .
Structure-Activity Relationship (SAR) Studies
To understand the relationship between chemical structure and biological activity, SAR studies have been conducted on various derivatives of the triazolo[4,3-a]pyridine class. These studies often reveal how modifications to the molecular structure can enhance or diminish pharmacological effects.
Table 1: Structure-Activity Relationships of Triazolo-Pyridine Derivatives
| Compound Name | Activity Type | IC50/MIC Value | Reference |
|---|---|---|---|
| Compound A | Antifungal | ≤ 25 µg/mL | |
| Compound B | Antimalarial | 2.24 µM | |
| Compound C | Antifungal | 4.98 µM |
Synthesis and Evaluation of Triazolo-Pyridine Derivatives
In a comprehensive study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of derivatives based on the triazolo-pyridine framework and evaluated their antimicrobial properties. The study highlighted specific substitutions that significantly enhanced antifungal activity compared to existing treatments .
Virtual Screening for Drug Development
Another significant contribution to the field involved virtual screening methods to identify potential antimalarial agents among triazolo-pyridine derivatives. This approach not only accelerated the discovery process but also allowed for targeted synthesis of compounds with high predicted efficacy against malaria .
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core is known to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
The compound belongs to a broader class of triazolo-pyridine derivatives with sulfanyl-acetamide substituents. Below is a systematic comparison with structurally and functionally related analogs:
Structural Modifications and Bioactivity
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase lipophilicity (LogP) but reduce aqueous solubility .
- Hydrogen-Bond Donors (e.g., amino, imidazole): Enhance target binding but may limit blood-brain barrier penetration .
- Heterocyclic Variations (e.g., pyrimidine-dione, oxazole): Broaden therapeutic applications (e.g., antiviral vs. kinase inhibition) .
Biological Activity
N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its pharmacological properties and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathways often utilize methods such as nucleophilic substitution and cyclization reactions to form the triazole and pyridine rings.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole compounds demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 8.0 |
The biological activity of this compound is believed to be mediated through its interaction with specific protein targets involved in cell signaling pathways. For example, some studies suggest that it may act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cellular responses to stress and inflammation .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of triazole derivatives found that modifications on the phenyl ring significantly enhanced antimicrobial efficacy against resistant strains of bacteria .
- Case Study on Anticancer Properties : In another investigation involving human cancer cell lines, this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
